Naphthalene-1,3,6-trisulfonic acid

概述

描述

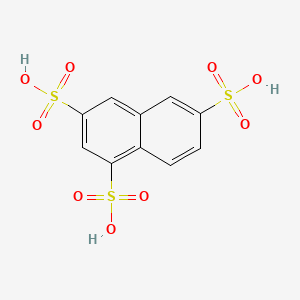

Naphthalene-1,3,6-trisulfonic acid is an organic compound derived from naphthalene, characterized by the presence of three sulfonic acid groups attached to the 1, 3, and 6 positions of the naphthalene ring. This compound is known for its high solubility in water and its stability, making it useful in various industrial and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of naphthalene-1,3,6-trisulfonic acid typically involves the sulfonation of naphthalene. The process begins with the sulfonation of naphthalene using sulfuric acid monohydrate under controlled temperature conditions ranging from 80 to 145°C. Subsequently, 65% oleum is gradually added at 40°C, and the mixture is heated for an additional 2.5 hours at 145°C. Further addition of 65% oleum and heating for 3 hours at 150°C completes the trisulfonation process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The reaction mixture is often neutralized with lime to form the calcium salt, which is then converted to the sodium salt by reacting with sodium carbonate. The final product is obtained by filtration, washing, and drying .

化学反应分析

Types of Reactions: Naphthalene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into naphthylamine derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid are used in Bechamp’s method.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

科学研究应用

Chemical Properties and Structure

Naphthalene-1,3,6-trisulfonic acid has the following chemical identifiers:

- CAS Number : 123409-01-8

- Molecular Formula : C10H8O9S3

- Molecular Weight : 455.33 g/mol

The compound is characterized by three sulfonic acid groups (-SO₃H) attached to the naphthalene ring, which enhances its solubility and reactivity in various chemical environments.

Analytical Chemistry

This compound is widely used as an anionic chromophore in capillary electrophoresis. Its unique structure allows it to interact effectively with various analytes, facilitating their separation based on charge and size during electrophoretic processes. This property is particularly beneficial in:

- Environmental Analysis : Used for detecting pollutants and contaminants in water samples.

- Biochemical Assays : Acts as a marker or indicator in various biochemical reactions.

Dye Manufacturing

One of the most significant applications of this compound is in the production of dyes. It serves as an intermediate in synthesizing various azo dyes and other colorants. The process typically involves:

- Synthesis of Dye Intermediates : this compound can be converted into important dye intermediates such as T-acid and H-acid through nitration and reduction processes. These intermediates are crucial for producing vibrant textile dyes.

| Intermediate | Chemical Reaction | Yield (%) |

|---|---|---|

| T-acid | Nitration of this compound | 69% based on naphthalene |

| H-acid | Reduction of T-acid | Variable depending on conditions |

Polymer Science

In polymer chemistry, this compound acts as an anionic dopant for the polymerization of conductive polymers such as polypyrrole. The incorporation of this compound enhances the conductivity and stability of the resulting polymers. Applications include:

- Electrochemical Devices : Used in the fabrication of sensors and batteries.

- Conductive Coatings : Enhances the electrical properties of coatings applied to various substrates.

Case Study 1: Environmental Monitoring

A study utilized this compound as a chromophore in capillary electrophoresis to analyze water samples for heavy metal contamination. The results demonstrated its effectiveness in achieving high sensitivity and specificity in detecting trace amounts of pollutants.

Case Study 2: Textile Industry

In dye manufacturing, a process was developed to synthesize T-acid from this compound with an overall yield of 69%. This process was optimized for temperature and reaction time to maximize output while minimizing waste.

作用机制

The mechanism of action of naphthalene-1,3,6-trisulfonic acid involves its ability to stabilize diazonium compounds and act as a dispersant. The sulfonic acid groups enhance its solubility and interaction with various substrates, facilitating its role in chemical reactions and industrial processes. The molecular targets include diazonium compounds and other reactive intermediates, where it helps in maintaining stability and preventing decomposition .

相似化合物的比较

- Naphthalene-1,3,5-trisulfonic acid

- Naphthalene-2,6-disulfonic acid

- Naphthalene-1,5-disulfonic acid

Comparison: Naphthalene-1,3,6-trisulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical properties and reactivity. Compared to naphthalene-1,3,5-trisulfonic acid, the 1,3,6-isomer has different solubility and stability characteristics, making it more suitable for certain industrial applications. The presence of three sulfonic acid groups also provides higher acidity and better solubility compared to disulfonic acid derivatives .

生物活性

Naphthalene-1,3,6-trisulfonic acid (NTS) is a sulfonated aromatic compound that has garnered attention for its diverse biological activities and applications in various fields such as electrochemistry and material science. This article aims to provide a comprehensive overview of the biological activity of NTS, supported by detailed research findings, case studies, and data tables.

This compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 123409-01-8 |

| Molecular Formula | C10H10Na3O10S3 |

| Molecular Weight (g/mol) | 455.33 |

| IUPAC Name | This compound |

| PubChem CID | 123134558 |

NTS is typically found in its trisodium salt form, which enhances its solubility and makes it suitable for various applications, including as an anionic chromophore in analytical chemistry .

1. Toxicological Studies

NTS has been evaluated for its toxicity and potential health effects. In acute toxicity tests on laboratory animals (mice and rats), the compound demonstrated a relatively low level of toxicity. The LD50 (lethal dose for 50% of the population) values indicate that NTS does not pose significant acute health risks at low concentrations .

2. Electrodeposition Applications

One of the notable applications of NTS is in the electrodeposition of nickel layers. Research indicates that NTS acts as an effective additive in nickel sulfamate baths, enhancing the hardness and microstructure of deposited nickel layers. The presence of NTS during deposition reduces grain size and increases hardness due to its adsorption at the cathode surface, which promotes more favorable nucleation conditions .

Key Findings:

- Hardness Improvement: Nickel layers deposited with NTS exhibited significantly higher hardness compared to those without the additive.

- Current Density Dependency: The effectiveness of NTS in enhancing hardness was found to be dependent on the current density applied during deposition .

3. Microstructural Effects

The microstructural analysis of nickel deposits containing NTS revealed a reduction in crystal size, leading to enhanced mechanical properties. Transmission electron microscopy (TEM) studies showed that the additive influences the nucleation process during deposition, resulting in finer grain structures which contribute to increased strength through grain boundary strengthening mechanisms .

Case Study 1: Influence on Nickel Electrodeposition

In a controlled study examining the effects of NTS on nickel electrodeposition:

- Experiment Setup: Nickel was deposited from a sulfamate bath with varying concentrations of NTS.

- Results: The hardness increased with higher concentrations of NTS and was significantly affected by varying current densities.

- Conclusion: The study concluded that NTS not only improves mechanical properties but also allows for better control over deposit characteristics.

Case Study 2: Environmental Impact Assessment

An environmental assessment was conducted to evaluate the potential ecological impacts of NTS when used in industrial applications. The findings suggested that while NTS is relatively non-toxic at low concentrations, its environmental persistence necessitates careful management to prevent accumulation in aquatic systems .

属性

IUPAC Name |

naphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBSAMLXSQCSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058945 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-66-8, 19437-42-4 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE-1,3,6-TRISULPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WF59G54Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the number of sulfonic groups in naphthalene derivatives affect their reactivity with ozone?

A1: Research indicates that an increase in sulfonic groups in the aromatic ring of naphthalene derivatives leads to decreased reactivity with ozone. This trend was observed in a study comparing naphthalene-1-sulfonic acid, naphthalene-1,5-disulfonic acid, and naphthalene-1,3,6-trisulfonic acid. [] The latter exhibited the lowest reaction rate. This observation suggests a possible correlation between electron density in the aromatic ring and ozone reactivity, influenced by the presence of sulfonic groups. []

Q2: Can this compound be used to study biological membranes?

A2: Yes, this compound disodium salt, due to its fluorescent properties, has been utilized as a probe to study membrane permeability and fusion in biological systems. For instance, it was used to assess leakage from large unilamellar vesicles composed of phosphatidylcholines, helping to differentiate between lipid mixing and complete fusion events. [] Additionally, it was employed in studies on the voltage-dependent anion-selective channel protein from wheat mitochondria, confirming the protein's permeability to anions. []

Q3: What makes this compound suitable for laser-induced etching of fused silica?

A3: Aqueous solutions of this compound trisodium salt have shown promising results in laser-induced backside wet etching of fused silica plates. [] When irradiated with a KrF excimer laser at 248 nm, this medium facilitates precise etching, enabling the fabrication of well-defined micropatterns at a 1 μm scale. [] The etched patterns, notably free of debris and microcracks, highlight the material's suitability for high-quality microfabrication applications. []

Q4: How does this compound behave in aqueous gel permeation chromatography (GPC)?

A4: Studies using aqueous GPC have investigated the Donnan salt exclusion effect of electrolytes and polyelectrolytes, including this compound trisodium salt. [] Experiments revealed that the Donnan salt exclusion parameter (Γ¯) for this compound aligns with the theoretical value of 1/2 for an ideal case. [] This finding confirms the accuracy of GPC in determining colligative properties of electrolytes and polyelectrolytes like this compound.

Q5: What are the degradation products of this compound during ozonation?

A5: Oxidation of this compound with ozone results in the formation of highly oxidized organic acids and sulfate ions. [] This breakdown suggests the cleavage of the aromatic ring and the subsequent oxidation of sulfur to its highest oxidation state. Understanding these degradation pathways is crucial for evaluating the environmental fate and potential risks associated with the use of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。